molecular formula C11H15NS B572925 4-Hexylthiophene-2-carbonitrile CAS No. 1224430-39-0

4-Hexylthiophene-2-carbonitrile

Cat. No.: B572925
CAS No.: 1224430-39-0
M. Wt: 193.308
InChI Key: LFLOKABSZNAYLC-UHFFFAOYSA-N
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Description

4-Hexylthiophene-2-carbonitrile: is an organic compound with the molecular formula C11H15NS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylthiophene-2-carbonitrile can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium (Pd) complexes

    Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hexylthiophene-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are commonly used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Halogenated thiophenes

Comparison with Similar Compounds

  • 2-Cyano-4-hexylthiophene
  • 4-Hexylthiophene-2-carboxaldehyde
  • 4-Hexylthiophene-2-carboxylic acid

Comparison: 4-Hexylthiophene-2-carbonitrile is unique due to its nitrile functional group , which imparts distinct electronic properties compared to other thiophene derivatives. This nitrile group enhances the compound’s ability to participate in electron-withdrawing interactions, making it particularly useful in organic electronics .

Properties

IUPAC Name

4-hexylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLOKABSZNAYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729232
Record name 4-Hexylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224430-39-0
Record name 4-Hexylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexylthiophene-2-carbonitrile
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Synthesis routes and methods

Procedure details

A mixture solution of 4-hexylthiophene-2-carbaldehyde (11.8 g, 60.0 mmol) and hydroxylamine hydrochloride salt (6.3 g, 90 mmol) in pyridine/ethanol (60 mL, 1/1 v/v) was stirred at 80° C. overnight. Then the solvent was removed and the residue was dissolved in chloroform (100 mL). The solution was washed with distilled water (2×50 mL) and dried over anhydrous magnesium sulphate. The solvent was removed and the viscous liquid residue was refluxed in acetic anhydride (30 mL) containing potassium acetate (0.2 g) for 3 h. Then the mixture was poured into distilled water (100 mL) and extracted with hexanes (3×50 mL). The combined organic phase was washed three times with water (50 mL), dried over anhydrous magnesium sulfate before the solvent was removed by rotary evaporation. The yellow liquid residue was purified by silica-gel column chromatography (EtOAc/hexane=7/93, v/v, Rf=0.4) to yield a clear light yellow liquid product. (9.8 g, 84.5% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.43 (d, 1H, J=1.4 Hz); 7.17 (d, 1H, J=1.4 Hz); 2.60 (t, 2H, J=8.0 Hz); 1.59 (m, 2H); 1.22-1.36 (m, 6H); 0.87 (m, 3H). 13C NMR (100 MHz, CDCl3): δ 144.04, 138.22, 127.41, 114.48, 109.28, 31.45, 30.18, 29.86, 28.67, 22.46, 13.96. HRMS EI calcd for C11H15S 193.0925, found 193.0915.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
pyridine ethanol
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
C11H15S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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